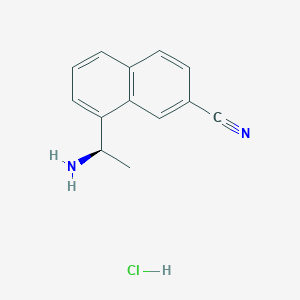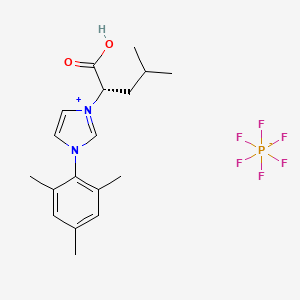
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a mesityl group and a hexafluorophosphate anion, contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an appropriate alkylating agent under controlled conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.
Addition of the Carboxy-Methylbutyl Side Chain: The carboxy-methylbutyl side chain is attached through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable carboxy-methylbutyl halide.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction, where the imidazolium compound is treated with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazolium core or the mesityl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a range of functionalized imidazolium salts.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling and polymerization.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves interactions with molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium salt with a butyl side chain.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with a different anion.
1-Mesityl-3-methylimidazolium chloride: Similar compound with a chloride anion.
Uniqueness
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its specific combination of a carboxy-methylbutyl side chain, a mesityl group, and a hexafluorophosphate anion
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWTWRDIEAJVBL-NTISSMGPSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F6N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)

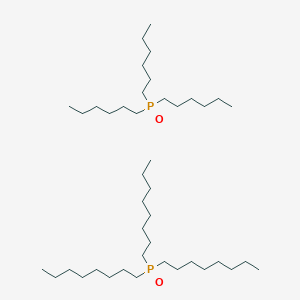
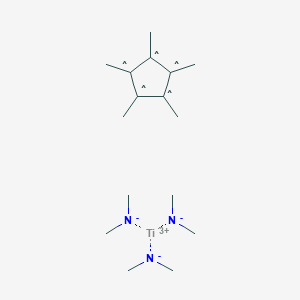
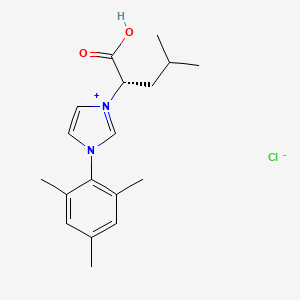

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)

